N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide
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Overview
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide is a complex organic compound that features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to a benzylsulfonyl-propanamide group
Mechanism of Action
Target of Action
Benzoxazole derivatives are known to have a wide range of biological activities. They are found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis . .
Mode of Action
The mode of action of benzoxazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with. Some benzoxazole derivatives have been found to exhibit antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[d]oxazole ring, followed by its attachment to a phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of advanced materials and chemical sensors .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide
- N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide
- N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)propanamide
Uniqueness
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the benzo[d]oxazole and benzylsulfonyl groups provides a versatile scaffold for further functionalization and application in various research fields .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-benzylsulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-22(14-15-30(27,28)16-17-6-2-1-3-7-17)24-19-12-10-18(11-13-19)23-25-20-8-4-5-9-21(20)29-23/h1-13H,14-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYWESFDRBHNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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